molecular formula C12H9BrN2O2 B8252646 3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine

3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine

Cat. No.: B8252646
M. Wt: 293.12 g/mol
InChI Key: BAYRHXRLHXANLE-UHFFFAOYSA-N
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Description

3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a nitro group, and a phenyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine typically involves the nitration of 2-bromo-4-phenylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Tin(II) chloride, iron, hydrochloric acid.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Nitroaniline derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2-Bromo-4-nitroaniline
  • 2-Fluoro-6-nitro-4-phenylaniline
  • 2-Chloro-6-nitro-4-phenylaniline

Comparison: 3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine is unique due to the specific positioning of the bromine and nitro groups, which confer distinct reactivity and properties compared to its analogs. For example, the presence of a bromine atom can enhance the compound’s ability to undergo substitution reactions, while the nitro group can participate in redox processes .

Properties

IUPAC Name

2-bromo-6-nitro-4-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c13-10-6-9(8-4-2-1-3-5-8)7-11(12(10)14)15(16)17/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYRHXRLHXANLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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